3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a piperazine moiety linked to a pyrimidine ring and a tetrahydrocinnoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the tetrahydrocinnoline structure. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts.
Ugi reaction: and ring opening of aziridines under the action of N-nucleophiles.
Intermolecular cycloaddition: of alkynes bearing amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This can lead to alterations in cellular signaling pathways and induce effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Piperazine-containing drugs
Uniqueness
3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-11-19-12-20-17(13)23-6-8-24(9-7-23)18(25)16-10-14-4-2-3-5-15(14)21-22-16/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCDSFJHDYGIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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